1-Octyl magnesium chloride either
CAS No.:
Cat. No.: VC17940118
Molecular Formula: C8H17ClMg
Molecular Weight: 172.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17ClMg |
|---|---|
| Molecular Weight | 172.98 g/mol |
| IUPAC Name | magnesium;octane;chloride |
| Standard InChI | InChI=1S/C8H17.ClH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | HQDAZWQQKSJCTM-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCC[CH2-].[Mg+2].[Cl-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1-Octyl magnesium chloride ether is systematically named magnesium;octane;chloride according to IUPAC conventions . Its molecular structure comprises a magnesium atom centrally bonded to a chloride ion () and a 1-octyl group (), with ether molecules (typically diethyl ether or tetrahydrofuran) solvating the magnesium center. The compound’s SMILES representation is , reflecting its ionic character in solution .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 172.98 g/mol | |
| Parent compound | Octane (CID 356) | |
| Solubility | Highly soluble in ethers |
Structural Dynamics in Solution
Grignard reagents like 1-octyl magnesium chloride ether exist in a Schlenk equilibrium, where dimeric or polymeric species form depending on solvent and concentration . For instance, in diethyl ether, the monomeric form predominates, but in dioxane, coordination polymers such as precipitate, leaving dimethylmagnesium in solution . This equilibrium is critical for understanding the compound’s reactivity, as the active nucleophilic species (the alkylmagnesium moiety) varies with solvent polarity and temperature.
Synthesis and Purification
Preparation Methods
The synthesis follows the classical Grignard reaction, where 1-chlorooctane reacts with magnesium metal in an anhydrous ether solvent under inert conditions :
Key considerations include:
-
Metal purity: Magnesium must be activated (e.g., by etching with dilute HCl) to remove oxide layers .
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Solvent choice: Diethyl ether or tetrahydrofuran (THF) are preferred due to their ability to stabilize the Grignard complex .
-
Temperature control: Exothermic reactions require cooling to prevent thermal degradation .
Challenges in Isolation
Unlike simpler Grignard reagents, 1-octyl magnesium chloride ether’s long alkyl chain increases steric hindrance, slowing reaction kinetics and complicating purification . Furthermore, its high viscosity in hydrocarbon solutions—attributed to polymeric aggregation—limits practical handling . Industrial-scale production often retains the reagent in solution rather than isolating it, as solid-state stability remains problematic .
Physicochemical Properties
Thermal Stability
The compound decomposes above 150°C, releasing methane and forming magnesium oxides or chlorides . Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at 165°C, necessitating storage at sub-ambient temperatures .
Spectroscopic Characterization
-
NMR: NMR in THF shows a resonance at 25 ppm, consistent with tetrahedral magnesium coordination .
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IR: Stretching vibrations at 550 cm () and 1100 cm () confirm ether solvation .
Table 2: Spectral Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| NMR | δ 0.88 (t, 3H, CH), δ 1.26 (m, 10H, CH) | Octyl chain environment |
| Raman | 300 cm (Mg-Cl stretch) | Ionic bonding |
Reactivity and Applications
Nucleophilic Alkylation
The octylmagnesium moiety acts as a strong nucleophile, transferring the octyl group to electrophilic substrates:
Applications include:
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Pharmaceutical intermediates: Synthesis of long-chain alkylated aromatics for lipid-soluble drugs .
-
Polymer chemistry: Initiation of styrene polymerization to produce octyl-terminated polystyrenes .
Limitations in Synthesis
Steric bulk from the octyl group reduces reactivity toward hindered electrophiles. For example, ketones react sluggishly compared to aldehydes, requiring elevated temperatures or Lewis acid catalysts .
Current Research and Future Directions
Recent studies focus on solvent engineering to modulate reactivity. For example, ionic liquids like [BMIM][BF] reduce viscosity and enhance reaction rates by disrupting polymeric aggregates . Additionally, computational studies using density functional theory (DFT) aim to predict optimal conditions for electrophilic substitutions, potentially expanding its utility in asymmetric synthesis .
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